N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Quinoline clubbed with sulfonamide moiety has been synthesized and evaluated for antimicrobial properties. Compounds displaying significant activity against Gram-positive bacteria were identified, highlighting the potential of such derivatives as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Radioprotective Agents
The synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives has been reported, with some compounds showing interesting cytotoxic activity compared to doxorubicin, a reference drug. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice, suggesting a new avenue for anticancer and radioprotective research (Arzneimittel-Forschung (Drug Research), 2008).
Alzheimer’s Disease Treatment
Hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide were synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. This indicates their potential for treatment of Alzheimer’s disease, showcasing dual binding sites that could block AChE-induced β-amyloid aggregation, pointing towards a disease-modifying effect (Molecules, 2020).
Antiprotozoal Agents
Quinoxaline-based 1,3,4-oxadiazoles were evaluated for their antiprotozoal activities, displaying promising results against Trypanosoma cruzi. The lead compound in a short-term in vivo model indicated the potential of these derivatives as antiprotozoal agents, highlighting the therapeutic scope beyond traditional antimicrobial activity (International journal of antimicrobial agents, 2017).
Mechanism of Action
Target of Action
The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in regulating cell proliferation, differentiation, and survival.
Mode of Action
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide interacts with ERK1/2, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular function.
Biochemical Pathways
The compound’s action primarily affects the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to the suppression of cell proliferation and induction of cell death.
Result of Action
The molecular and cellular effects of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide’s action include the inhibition of cell proliferation and potential induction of cell death . These effects could make the compound a candidate for antineoplastic activity.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-7-14(2)19(11-13)25(23,24)20-17-9-8-16-5-4-10-21(15(3)22)18(16)12-17/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPUNYMODWCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.